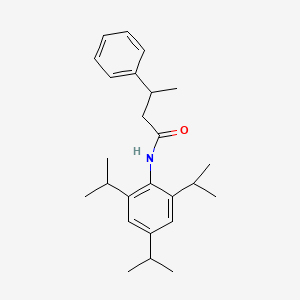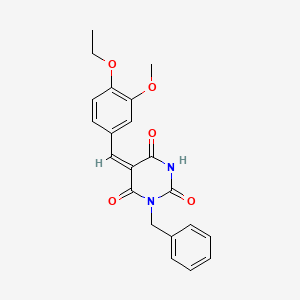![molecular formula C17H25NO B4934947 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine, also known as APM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. APM is a morpholine derivative that contains an adamantyl group and a propynyl group, making it a unique and versatile compound.
Mécanisme D'action
The mechanism of action of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. In addition, 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to have various biochemical and physiological effects. 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is its unique chemical structure, which allows for a wide range of potential applications. In addition, 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to have low toxicity and good bioavailability, making it a promising drug candidate. However, one limitation of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is its relatively low yield and purity, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine. One potential direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate its potential as a treatment for viral infections, such as HIV and hepatitis C. Finally, further research is needed to fully understand the mechanism of action of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine involves the reaction of 3-(1-adamantyl)-2-propyn-1-ol with morpholine in the presence of a catalyst. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through column chromatography. The yield of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is typically around 50-60%, and the purity can be confirmed through NMR spectroscopy.
Applications De Recherche Scientifique
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has shown potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
4-[3-(1-adamantyl)prop-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1(3-18-4-6-19-7-5-18)2-17-11-14-8-15(12-17)10-16(9-14)13-17/h14-16H,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLGSMGENJHGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4934866.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)
![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)

![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)

![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)

![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)